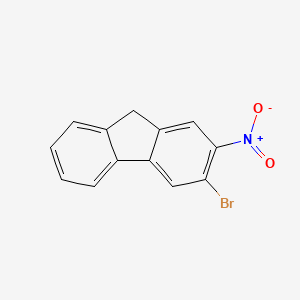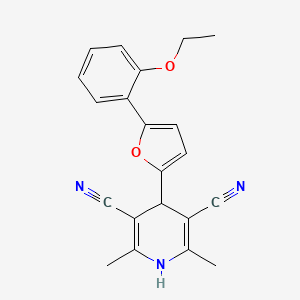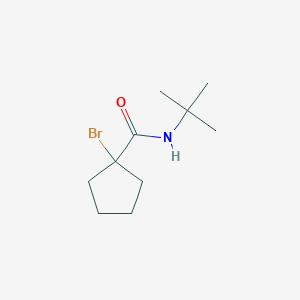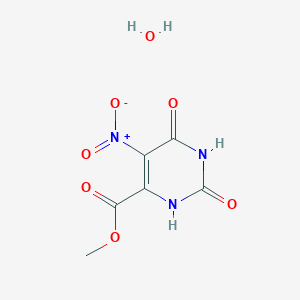
3-bromo-2-nitro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-nitro-9H-fluorene is an organic compound with the molecular formula C13H8BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-nitro-9H-fluorene typically involves the bromination and nitration of fluorene. The process begins with the bromination of fluorene to form 3-bromo-9H-fluorene, followed by nitration to introduce the nitro group at the 2-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of bromine and nitric acid.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-nitro-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of 3-substituted-2-nitro-9H-fluorene derivatives.
Reduction: Formation of 3-bromo-2-amino-9H-fluorene.
Oxidation: Formation of various oxidized products depending on the conditions.
Aplicaciones Científicas De Investigación
3-Bromo-2-nitro-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-nitro-9H-fluorene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Bromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-9H-fluorene: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-7-nitro-9H-fluorene: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 3-Bromo-2-nitro-9H-fluorene is unique due to the presence of both bromine and nitro groups at specific positions on the fluorene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
77900-92-6 |
|---|---|
Fórmula molecular |
C13H8BrNO2 |
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
3-bromo-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H8BrNO2/c14-12-7-11-9(6-13(12)15(16)17)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5H2 |
Clave InChI |
GWFNBKAAFJNZER-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=CC(=C(C=C31)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)
![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)




![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)






